MCB-613

描述

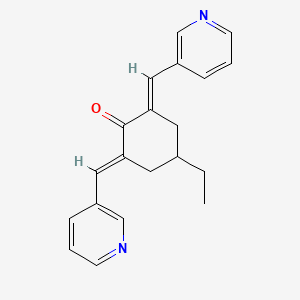

Structure

3D Structure

属性

IUPAC Name |

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSCBVEHMETSA-GDAWTGGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Mechanisms of MCB-613 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 has emerged as a novel small molecule with potent anti-cancer properties, exhibiting distinct mechanisms of action that are dependent on the cellular context. Initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs), this compound induces a state of hyper-activation in cancer cells that overexpress and are reliant on SRCs, leading to catastrophic cellular stress and cell death.[1][2][3] More recently, this compound has been characterized as a covalent inhibitor of Kelch-like ECH associated protein 1 (KEAP1), presenting a promising therapeutic avenue for overcoming drug resistance in specific cancer subtypes, such as EGFR-mutant non-small cell lung cancer (NSCLC).[4][5][6] This technical guide provides an in-depth exploration of these dual mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism 1: Hyper-activation of Steroid Receptor Coactivators (SRCs)

This compound was discovered through high-throughput screening for small molecule inhibitors of SRCs but was surprisingly found to be a potent stimulator of SRC-1, SRC-2, and SRC-3.[2][3] In cancer cells that exhibit an overexpression of and dependence on SRCs for their growth and survival, this compound's stimulatory effect is cytotoxic.[1][3]

Signaling Pathway

The hyper-activation of SRCs by this compound initiates a signaling cascade that culminates in overwhelming cellular stress and a form of cell death resembling paraptosis.[1][7] By directly binding to SRCs, this compound enhances their transcriptional activity, leading to increased interaction with other coactivators like CBP and CARM1.[1] This amplified transcriptional program results in the generation of reactive oxygen species (ROS) and induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1][2] The subsequent increase in ROS can activate Abl kinase, which in turn can phosphorylate and further hyper-activate SRCs, creating a positive feedback loop of cellular stress that ultimately leads to cancer cell death.[1]

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast | ~1 | [1] |

| PC-3 | Prostate | ~1 | [1] |

| H1299 | Lung | ~1 | [1] |

| HepG2 | Liver | ~2.5 | [1] |

| In Vivo Model | Treatment | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft | 20 mg/kg this compound, i.p., 3x/week for 7 weeks | Significant stalling of tumor growth compared to vehicle | [1] |

Core Mechanism 2: Covalent Inhibition of KEAP1

In the context of EGFR-mutant NSCLC with acquired resistance to EGFR inhibitors, this compound was identified as a selective cytotoxic agent through a high-throughput phenotypic screen.[4][5][6] Further investigation revealed that the molecular target in this setting is KEAP1.[4][6]

Signaling Pathway

This compound acts as a covalent inhibitor of KEAP1.[4][8] It possesses two Michael acceptor sites, allowing a single molecule of this compound to bridge two KEAP1 monomers, leading to covalent dimerization.[4][5] This modification of KEAP1 disrupts its function as a substrate adaptor for the Cullin 3-based E3 ubiquitin ligase complex, which normally targets proteins for proteasomal degradation.[4] A key substrate of KEAP1 is the transcription factor NRF2. Inhibition of KEAP1 by this compound leads to the stabilization and accumulation of NRF2.[4] Surprisingly, the cytotoxic effect of this compound in these resistant cancer cells is independent of NRF2, as NRF2 knockout sensitizes the cells further to the compound.[4] This suggests that the anti-cancer effect is mediated by the accumulation of an alternative, yet to be fully identified, KEAP1 substrate.[4][5]

Quantitative Data

| Cell Line | Context | Effect of this compound | Reference |

| EGFR-mutant, EGFR inhibitor-resistant NSCLC | Drug Resistance | Selective cytotoxicity | [4] |

| WZR12 (Drug-resistant) | V5-KEAP1 Expression | This compound reduced the Tm of V5-KEAP1 by >8.4 °C in CETSA | [4] |

| In Vivo Model | Treatment | Tumor Growth Inhibition | Reference |

| Drug-resistant GR4 flank xenograft | This compound | Selective suppression of drug-resistant tumors | [4] |

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, H1299, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 to 48 hours.[1]

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP)

-

Cell Culture and Treatment: Culture cells (e.g., HeLa or 293T) and transfect with tagged proteins of interest (e.g., FLAG-SRC-3 or HA-Clover-KEAP1) as required.[1][4] Treat cells with this compound (e.g., 2 µM for 1 hour) or vehicle.[4]

-

Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer (e.g., containing 40 mM Tris HCl pH 7.4, 150 mM NaCl, 20 mM EDTA, 1 mM DTT, and 0.5% NP-40, supplemented with protease and phosphatase inhibitors).[4]

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the bait and potential prey proteins.

Western Blotting

-

Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-SRC-3, anti-KEAP1, anti-NRF2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Studies

-

Animal Model: Utilize athymic nude mice for tumor implantation.[1]

-

Cell Implantation: For the MCF-7 xenograft model, inject 1 x 10^6 MCF-7 cells mixed with Matrigel into the mammary fat pads of female mice supplemented with an estradiol pellet.[1] For the NSCLC model, implant drug-naïve PC9 or drug-resistant GR4 cells subcutaneously into the flank of SCID mice.[4]

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 3-5 mm in diameter).[1]

-

Drug Administration: Administer this compound (e.g., 20 mg/kg in saline) or vehicle control via intraperitoneal (i.p.) injection, typically three times a week.[1]

-

Tumor Monitoring: Measure tumor volume and mouse body weight regularly (e.g., once a week) throughout the study.[1]

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.

Conclusion

This compound demonstrates a fascinating duality in its mechanism of action against cancer cells. Its ability to hyper-stimulate SRCs provides a novel strategy to target cancers dependent on this pathway by inducing an intolerable level of cellular stress. Concurrently, its function as a covalent inhibitor of KEAP1 opens up new therapeutic possibilities for overcoming drug resistance in cancers like EGFR-mutant NSCLC. The detailed understanding of these mechanisms, supported by robust experimental data and protocols, is crucial for the continued development and potential clinical application of this compound and similar targeted therapies. Further research into the alternative KEAP1 substrates affected by this compound will be pivotal in fully elucidating its NRF2-independent cytotoxic effects.

References

- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 7. revvity.com [revvity.com]

- 8. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

Dual Molecular Targets of MCB-613: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a small molecule compound that has demonstrated significant anti-cancer properties. Intriguingly, research has revealed that this compound exerts its cytotoxic effects through distinct molecular mechanisms depending on the cellular context. This technical guide provides an in-depth analysis of the two identified primary molecular targets of this compound: the Steroid Receptor Coactivator (SRC) family of proteins and the Kelch-like ECH-associated protein 1 (KEAP1). We will detail the experimental evidence, quantitative data, methodologies, and signaling pathways associated with each target.

Section 1: this compound as a Stimulator of Steroid Receptor Coactivators (SRCs)

Initial studies identified this compound as a potent small molecule 'stimulator' (SMS) of the p160 steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2, and SRC-3.[1][2] These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors, and their overexpression is linked to various cancers.[3][4] this compound's unique mechanism involves the hyper-stimulation of SRCs, leading to a state of cellular stress that is selectively toxic to cancer cells.[1][5]

Quantitative Data Summary

| Parameter | Target | Method | Result | Reference |

| Binding | SRC-3 Receptor Interacting Domain (RID) | Surface Plasmon Resonance (SPR) | Reversible binding | [1] |

| Transcriptional Activation | SRC-1, SRC-2, SRC-3 | Luciferase Reporter Assay | Up to 160-fold induction of SRC activity | [1] |

| Protein-Protein Interaction | SRC-3, CBP, and CARM1 | Co-immunoprecipitation (Co-IP) | Dose-dependent increase in complex formation | [1] |

| Cell Viability (EC50) | Various Cancer Cell Lines | MTS Assay | ~7 µM (cell line dependent) | [6] |

Mechanism of Action: SRC Hyper-activation

This compound directly binds to the Receptor Interacting Domain (RID) of SRC-3, leading to a dramatic increase in the transcriptional activity of all three SRC family members.[1] This hyper-activation promotes the formation of a coactivator complex with other proteins like CREB-binding protein (CBP) and coactivator-associated arginine methyltransferase 1 (CARM1).[1] The sustained and excessive stimulation of SRC-driven gene expression leads to severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][5] This cascade of events overwhelms the cellular stress response mechanisms, ultimately inducing a form of cell death with characteristics of paraptosis in cancer cells.[2] The proposed signaling pathway suggests that the initial ROS production can also activate Abl kinase, which may further phosphorylate and hyper-activate SRCs, creating a positive feedback loop.[1]

Key Experimental Protocols

-

Objective: To determine the direct binding of this compound to domains of SRC-3.

-

Ligand Immobilization: Recombinant SRC-3 protein fragments (RID, CID, bHLH domains) are immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

-

Detection: The change in the refractive index at the surface, measured in resonance units (RU), is monitored in real-time. An increase in RU indicates binding.

-

Data Analysis: The sensorgrams are analyzed to determine the association and dissociation kinetics, and to confirm the reversibility of the interaction.[1]

-

Objective: To quantify the transcriptional activity of SRCs in the presence of this compound.

-

Cell Transfection: HeLa cells are co-transfected with a pG5-luc reporter plasmid (containing a luciferase gene under the control of a promoter with Gal4 binding sites) and a pBIND plasmid expressing a fusion protein of the Gal4 DNA-binding domain with SRC-1, SRC-2, or SRC-3.

-

Treatment: Transfected cells are treated with varying concentrations of this compound for 24 hours.

-

Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer after the addition of a luciferin substrate.

-

Normalization: Luciferase activity is normalized to the total protein concentration in each sample.[1]

-

Objective: To assess the effect of this compound on the interaction between SRC-3 and other coactivators.

-

Cell Culture and Treatment: HeLa cells overexpressing FLAG-tagged SRC-3 are treated with this compound for 1 hour.

-

Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-SRC-3 and its interacting proteins.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with antibodies against CBP and CARM1 to detect their presence in the SRC-3 complex.[1]

Section 2: this compound as a Covalent Inhibitor of KEAP1

More recent research, particularly in the context of drug-resistant non-small cell lung cancer (NSCLC), has identified KEAP1 as a direct molecular target of this compound.[7][8][9] KEAP1 is a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex that mediates the degradation of NRF2, a master regulator of the antioxidant response.[7] this compound acts as a covalent inhibitor of KEAP1, leading to a unique cytotoxic mechanism.

Quantitative Data Summary

| Parameter | Target | Method | Result | Reference |

| Target Identification | KEAP1 | CRISPR/Cas9 Loss-of-Function Screen | KEAP1 knockout conferred resistance to this compound | [7] |

| Target Engagement | V5-tagged KEAP1 | Cellular Thermal Shift Assay (CETSA) | Reduced the melting temperature (Tm) by >8.4 °C | [7] |

| Mechanism | KEAP1 | In vitro binding assay, Western Blot | Induces covalent dimerization of KEAP1 monomers | [7][8] |

Mechanism of Action: Covalent Bridging of KEAP1

This compound covalently binds to KEAP1, acting as a "molecular bridge" that tethers two KEAP1 monomers together.[7][8] This covalent modification destabilizes the KEAP1 protein. The binding of this compound interferes with the ability of the KEAP1-Cullin 3 E3 ligase complex to target its substrates for degradation.[7] This leads to the accumulation of KEAP1 substrates, including the transcription factor NRF2.[7][8] However, surprisingly, the cytotoxic effect of this compound in this context is independent of NRF2, and in fact, NRF2 knockout sensitizes cells to the drug.[7][8] This suggests that the accumulation of an alternative, yet-to-be-identified KEAP1 substrate is responsible for the selective cell death observed in EGFR inhibitor-resistant NSCLC cells.[7]

Key Experimental Protocols

-

Objective: To identify genes that, when knocked out, confer resistance to this compound.

-

Library Design: A targeted single-guide RNA (sgRNA) library is designed against genes encoding for potential protein interactors of this compound.

-

Cell Transduction: EGFR inhibitor-resistant NSCLC cells are transduced with the lentiviral sgRNA library.

-

Drug Selection: The transduced cell population is treated with this compound.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from surviving cells, and the sgRNA sequences are amplified and sequenced.

-

Data Analysis: The abundance of each sgRNA in the treated versus control populations is compared. sgRNAs targeting genes essential for this compound's efficacy will be depleted in the surviving population. A significant enrichment of sgRNAs targeting KEAP1 indicates that its loss confers resistance.[7]

-

Objective: To confirm the direct binding of this compound to KEAP1 in a cellular context.

-

Cell Treatment: Drug-resistant WZR12 cells, potentially expressing V5-tagged KEAP1, are treated with this compound or a vehicle control (DMSO).

-

Heat Challenge: The cell lysates are divided into aliquots and heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature. However, in this case, this compound destabilizes KEAP1.

-

Protein Separation: The heated lysates are centrifuged to separate aggregated (denatured) proteins from the soluble fraction.

-

Western Blotting: The amount of soluble KEAP1 (or V5-KEAP1) remaining at each temperature is quantified by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble KEAP1 as a function of temperature. A shift in the melting curve between the this compound-treated and control samples indicates direct target engagement. A decrease in the melting temperature (Tm) was observed for KEAP1 upon this compound binding.[7]

Conclusion

This compound is a fascinating small molecule with a dual-targeting capability that is dependent on the cancer type and its underlying molecular characteristics. In some cancers, it acts as a potent stimulator of SRCs, leading to cell death through proteotoxic and oxidative stress. In the context of EGFR inhibitor-resistant NSCLC, it functions as a covalent inhibitor of KEAP1, inducing cytotoxicity through a novel, NRF2-independent mechanism. This technical guide has summarized the key findings, quantitative data, and experimental methodologies that have elucidated these two distinct modes of action. A thorough understanding of both pathways is critical for the continued development and potential clinical application of this compound and its analogues as targeted cancer therapeutics. Further research is warranted to identify the specific substrate(s) responsible for the anti-cancer effects following KEAP1 inhibition and to explore the full therapeutic potential of this dual-action compound.

References

- 1. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. med.emory.edu [med.emory.edu]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

MCB-613: A Dual-Mechanism Modulator of Steroid Receptor Coactivator and KEAP1 Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: MCB-613, a novel small molecule, has emerged as a significant research tool and potential therapeutic agent with a unique dual mechanism of action. Initially identified as a potent stimulator of the p160 steroid receptor coactivator (SRC) family, it has also been characterized as a covalent inhibitor of the Kelch-like ECH associated protein 1 (KEAP1). This guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its molecular mechanisms, experimental validation, and potential therapeutic implications.

Core Mechanism of Action: SRC Hyperactivation and KEAP1 Inhibition

This compound exerts its biological effects through two distinct, yet potentially interconnected, molecular pathways.

Steroid Receptor Coactivator (SRC) Stimulation

This compound was first identified as a small molecule 'stimulator' (SMS) of the SRC family of transcriptional coactivators (SRC-1, SRC-2, and SRC-3).[1][2][3] Unlike inhibitors, this compound hyper-stimulates the transcriptional activity of SRCs.[1][4] This over-stimulation is proposed to be a novel anti-cancer strategy, as it pushes cancer cells, already under high metabolic and protein synthesis stress, beyond their homeostatic limits, leading to cell death.[1][5]

The proposed mechanism for SRC hyper-activation involves:

-

Direct Binding: this compound directly binds to SRCs.[1]

-

Enhanced Coactivator Complex Formation: It promotes the interaction of SRCs with other essential coactivators, such as CBP (CREB-binding protein) and CARM1 (Coactivator-associated arginine methyltransferase 1).[1][5]

-

Induction of Cellular Stress: The resulting hyper-activation of SRC-downstream pathways leads to severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2]

-

Reactive Oxygen Species (ROS) Production: A rapid elevation of intracellular ROS is observed, which in turn activates kinases like Abl that can further phosphorylate and hyper-activate SRCs, creating a positive feedback loop.[1]

This cascade of events ultimately overwhelms the cancer cells' stress response mechanisms, leading to vacuolization and cell death, a process with features of paraptosis.[1][3]

Covalent Inhibition of KEAP1

More recent research has identified KEAP1 as a direct molecular target of this compound, particularly in the context of drug-resistant non-small cell lung cancer (NSCLC).[6][7] KEAP1 is a key component of the Cullin 3-based E3 ubiquitin ligase complex, which targets the transcription factor NRF2 for degradation under homeostatic conditions.

The mechanism of KEAP1 inhibition by this compound is characterized by:

-

Covalent Binding: this compound, an electrophilic molecule with two Michael acceptor sites, covalently binds to KEAP1.[6]

-

Intermolecular Bridging: A single molecule of this compound is capable of tethering two KEAP1 monomers together, promoting covalent dimerization.[6][7]

-

NRF2 Stabilization: This modification interferes with the degradation of canonical KEAP1 substrates like NRF2, leading to NRF2 accumulation and activation.[6]

-

Collateral Sensitivity in Drug Resistance: This mechanism appears to be particularly effective in EGFR inhibitor-resistant NSCLC cells, suggesting it exploits a collateral sensitivity.[6]

Interestingly, the cytotoxic effect in this context seems to be independent of NRF2, as NRF2 knockout sensitizes cells to this compound, hinting at the involvement of other, yet to be fully identified, KEAP1 substrates.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| MCF-7 | Breast | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |

| PC-3 | Prostate | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |

| H1299 | Lung | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |

| HepG2 | Liver | Cytotoxicity | Cell Viability | ~5 µM | IC50 | [1] |

| MDA-MB-231 | Breast | Gene Expression | MMP13 mRNA | 6-8 µM | Increased Expression | [2] |

| HeLa | Cervical | Reporter Assay | SRC-1 Activity | 5-8 µM | Increased Activity | [8] |

| HeLa | Cervical | Reporter Assay | SRC-2 Activity | 5-8 µM | Increased Activity | [8] |

| HeLa | Cervical | Reporter Assay | SRC-3 Activity | 5-8 µM | Increased Activity | [8] |

| GR4 | NSCLC (Drug-Resistant) | Cytotoxicity | Cell Viability | Not specified | Selective Suppression | [6] |

| PC9 | NSCLC (Drug-Naïve) | Cytotoxicity | Cell Viability | Not specified | Less Sensitive | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Athymic Nude Mice | MCF-7 Breast Cancer | 20 mg/kg, i.p., 3 times/week for 7 weeks | Significant stalling of tumor growth | [1] |

| SCID Mice | GR4 NSCLC (Drug-Resistant) | Not specified | Selective tumor suppression | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound-induced SRC hyper-activation and subsequent cancer cell death.

Caption: Mechanism of this compound-mediated covalent inhibition of KEAP1.

Experimental Protocols

Luciferase Reporter Assay for SRC Activity

This protocol is used to quantify the transcriptional activity of SRCs in the presence of this compound.[1]

-

Cell Culture and Transfection: HeLa cells are cultured in appropriate media. Cells are co-transfected with a pG5-luciferase reporter plasmid (containing Gal4 binding sites upstream of the luciferase gene) and a pBIND plasmid expressing a Gal4 DNA-binding domain fused to the SRC of interest (e.g., pBIND-SRC-1, pBIND-SRC-2, or pBIND-SRC-3).

-

Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luciferase Assay: After a 24-hour incubation period, cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number. The fold change in activity relative to the vehicle control is then calculated.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to assess the effect of this compound on the formation of the SRC coactivator complex.[1]

-

Cell Culture and Treatment: Cells (e.g., HeLa) overexpressing a tagged version of the SRC of interest (e.g., FLAG-SRC-3) are treated with this compound or a vehicle control for a specified time (e.g., 1-8 hours).

-

Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The tagged protein of interest (e.g., FLAG-SRC-3) is then immunoprecipitated by incubating the lysate with an anti-tag antibody (e.g., anti-FLAG) conjugated to beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies against the proteins of interest (e.g., CBP, CARM1) to detect their presence in the immunoprecipitated complex.

In Vivo Tumor Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.[1]

-

Cell Implantation: A suspension of cancer cells (e.g., MCF-7) is injected into the mammary fat pads of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a treatment group (receiving this compound) and a control group (receiving vehicle).

-

Compound Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 20 mg/kg, three times a week). The control group receives injections of the vehicle (e.g., saline) on the same schedule.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) throughout the study. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the study (e.g., after 7 weeks), the mice are euthanized, and the tumors are excised and weighed. The tumor growth curves and final tumor weights of the treatment and control groups are compared statistically to determine the efficacy of the compound.

Broader Therapeutic Potential

Beyond its initial discovery as an anti-cancer agent, this compound has shown promise in other therapeutic areas. Studies have demonstrated that this compound can attenuate adverse remodeling after myocardial infarction (MI) in mice.[9] In this context, it was shown to decrease infarct size, apoptosis, and fibrosis while preserving cardiac function. The mechanism in the heart involves the modulation of macrophage inflammatory signaling and the attenuation of fibroblast differentiation.[9]

Conclusion and Future Directions

This compound is a fascinating small molecule with a complex and multifaceted mechanism of action. Its ability to act as both a hyper-stimulator of SRCs and a covalent inhibitor of KEAP1 presents both challenges and opportunities for drug development. The "over-stimulation" of oncogenic pathways is a novel and potentially powerful anti-cancer strategy, particularly for tumors reliant on SRC signaling.[5] Concurrently, its ability to exploit collateral sensitivities in drug-resistant cancers via KEAP1 inhibition opens up new avenues for treating refractory diseases.[6]

Future research should focus on:

-

Elucidating the interplay between the SRC-stimulating and KEAP1-inhibiting activities of this compound.

-

Identifying the full range of KEAP1 substrates affected by this compound to better understand its NRF2-independent effects.

-

Developing derivatives of this compound with improved pharmacokinetic properties and potentially greater specificity for either the SRC or KEAP1 pathway.

-

Further exploring its therapeutic potential in non-oncology indications such as cardiovascular disease.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel therapeutic agent.

References

- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting Steroid Receptor Coactivators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]

- 9. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Inhibition of KEAP1 by MCB-613

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613 is a novel small molecule that has been identified as a potent, covalent inhibitor of Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the cellular stress response. This document provides a comprehensive technical overview of the mechanism of action, key experimental data, and methodologies related to the interaction of this compound with KEAP1. This compound exhibits a unique mechanism, acting as a molecular bridge to induce the covalent dimerization of KEAP1 monomers. This covalent modification leads to the stabilization of the transcription factor NRF2, a master regulator of antioxidant and cytoprotective gene expression. However, intriguingly, the cytotoxic effects of this compound in certain cancer contexts, particularly in drug-resistant non-small cell lung cancer (NSCLC), appear to be independent of NRF2, suggesting the involvement of alternative KEAP1 substrates. This guide is intended to serve as a resource for researchers in oncology, pharmacology, and drug discovery, providing detailed data and protocols to facilitate further investigation into this promising therapeutic agent.

Introduction: The KEAP1-NRF2 Pathway and Its Therapeutic Potential

The KEAP1-NRF2 signaling pathway is a cornerstone of the cellular defense against oxidative and electrophilic stress.[1] Under homeostatic conditions, the substrate adaptor protein KEAP1 targets the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low basal levels of NRF2. In response to cellular stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction.[3] This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and detoxification genes.[2]

Dysregulation of the KEAP1-NRF2 pathway is implicated in various diseases, including cancer.[4] In some cancers, constitutive activation of NRF2 due to mutations in KEAP1 or NRF2 itself promotes cancer cell survival and chemoresistance.[5] Conversely, targeting KEAP1 to modulate NRF2 activity presents a promising therapeutic strategy. Small molecule inhibitors of the KEAP1-NRF2 interaction can enhance the cytoprotective functions of NRF2, while compounds that exploit the unique biology of KEAP1 can offer novel anti-cancer mechanisms. This compound has emerged as a unique covalent modulator of KEAP1 with significant potential in oncology.[6]

This compound: A Covalent Bridging Inhibitor of KEAP1

This compound is an electrophilic small molecule that covalently modifies KEAP1.[7] Its mechanism is distinct from conventional inhibitors that simply block the NRF2 binding site. Instead, this compound utilizes two Michael acceptor sites to act as a molecular tether, bridging two KEAP1 monomers together and inducing their covalent dimerization.[6][7] This covalent modification interferes with the normal function of the KEAP1-CUL3 E3 ubiquitin ligase complex, leading to the stabilization of its substrates.[7]

Quantitative Data on this compound Activity

The interaction of this compound with KEAP1 and its cellular effects have been characterized by several quantitative measures.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Parameter | Value | Cell Line / Conditions | Source |

| Cellular Thermal Shift Assay (CETSA) | ΔTm of V5-KEAP1 | -8.4 °C | WZR12 (EGFR inhibitor-resistant NSCLC) | [7] |

| In Vitro Thermal Shift Assay | Tm of His6-KEAP1 | Dose-dependent decrease | Purified protein | [7] |

| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | MCF-7 (Breast Cancer) | [8] |

| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | PC-3 (Prostate Cancer) | [8] |

| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | H1299 (Lung Cancer) | [8] |

| Cell Viability Assay | IC50 | Not explicitly stated, but effective at low μM range | HepG2 (Liver Cancer) | [8] |

| In Vivo Tumor Growth Inhibition | Dosage | 20 mg/kg (i.p., 3x weekly) | PC9 and GR4 (NSCLC) xenografts in SCID mice | [7] |

Table 2: Cytotoxicity Profile of this compound

| Cell Type | Cytotoxicity | Source |

| Various Human Cancer Cell Lines (MCF-7, PC-3, H1299, HepG2) | Highly toxic | [8] |

| Mouse Primary Hepatocytes | Resistant at concentrations toxic to cancer cells | [8] |

| Mouse Embryonic Fibroblasts (MEFs) | Resistant at concentrations toxic to cancer cells | [8] |

| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | More resistant than most cancer cell lines at low concentrations | [8] |

Signaling Pathways and Mechanisms of Action

The Canonical KEAP1-NRF2 Signaling Pathway

Under basal conditions, a homodimer of KEAP1 binds to NRF2 through two motifs in the Neh2 domain of NRF2: a high-affinity ETGE motif and a low-affinity DLG motif.[2][9] This interaction facilitates the ubiquitination of NRF2 by the CUL3-RBX1 E3 ubiquitin ligase complex, marking it for proteasomal degradation.

References

- 1. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of MCB-613 in Inducing Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613 is a small molecule compound that has demonstrated significant potential in cancer therapeutics through its ability to induce overwhelming cellular stress, leading to cell death, particularly in cancer cells. A key aspect of its mechanism of action is the induction of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the molecular pathways through which this compound elicits this response. The document details two primary mechanisms: the hyper-activation of Steroid Receptor Coactivators (SRCs) and the covalent inhibition of Kelch-like ECH associated protein 1 (KEAP1). This guide summarizes key quantitative data, outlines experimental protocols for studying the effects of this compound, and provides visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name 4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, was initially identified through high-throughput screening for small molecule inhibitors of p160 steroid receptor coactivators (SRCs).[1] Unexpectedly, it was found to be a potent stimulator of all three members of the SRC family (SRC-1, SRC-2, and SRC-3).[1] This hyper-activation of SRCs disrupts cellular homeostasis, leading to a cascade of stress responses, including significant endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[2][3] This overstimulation of oncogenic pathways represents a novel strategy for cancer therapy, as it pushes cancer cells, which are already operating under high stress levels, beyond their survival threshold.[3][4]

More recent research has uncovered a second, distinct mechanism of action for this compound. It has been shown to selectively target and covalently inhibit KEAP1, a key protein in the cellular stress response.[5][6][7] This inhibition leads to the accumulation of KEAP1 substrates, although intriguingly, the canonical substrate NRF2 does not appear to be the primary mediator of this compound's cytotoxic effects.[5][6] This technical guide will delve into both of these mechanisms and their convergence on the induction of ER stress.

Mechanism of Action I: Hyper-activation of Steroid Receptor Coactivators (SRCs)

This compound directly binds to and stimulates the transcriptional activity of SRCs.[2] This leads to an over-stimulation of the pathways that SRCs regulate, which are crucial for cancer cell growth, metabolism, and invasion.[4] The excessive transcriptional activity induced by this compound results in a state of cellular "overload," leading to proteotoxic stress.

The hyper-activation of SRCs by this compound has several downstream consequences that contribute to ER stress:

-

Increased Protein Synthesis: The stimulation of SRCs drives the expression of numerous target genes, leading to a surge in protein synthesis that can overwhelm the protein-folding capacity of the ER.

-

Generation of Reactive Oxygen Species (ROS): The heightened metabolic state induced by SRC hyper-activation leads to a rapid increase in intracellular ROS.[2] This oxidative stress can damage proteins and lipids, further contributing to the accumulation of misfolded proteins in the ER.

-

Proteasome Dysfunction: this compound has been shown to cause proteasome dysfunction, as evidenced by the accumulation of polyubiquitinated proteins.[2] A compromised proteasome system prevents the clearance of misfolded proteins, exacerbating ER stress.

This cascade of events culminates in the activation of the Unfolded Protein Response (UPR), a key indicator of ER stress.

References

- 1. apexbt.com [apexbt.com]

- 2. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

An In-depth Technical Guide to MCB-613 and Reactive Oxygen Species (ROS) Generation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MCB-613 is a novel small molecule initially identified as a potent stimulator of the p160 steroid receptor coactivators (SRCs). Its mechanism of action is complex, leading to significant cellular stress and cytotoxicity, particularly in cancer cells, through the generation of reactive oxygen species (ROS). This guide provides a comprehensive technical overview of this compound, focusing on its core mechanisms of action related to ROS production, detailed experimental protocols for its study, and quantitative data from key research findings. Two primary signaling pathways are elucidated: the hyper-activation of SRCs leading to endoplasmic reticulum (ER) stress and subsequent ROS production, and a more recently discovered mechanism involving the direct covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the cellular antioxidant response.

Core Mechanisms of Action

This compound induces cellular ROS through at least two distinct signaling pathways:

SRC Hyper-activation, ER Stress, and ROS Generation

This compound was first characterized as a small molecule that "super-stimulates" the transcriptional activity of SRCs (SRC-1, SRC-2, and SRC-3)[1][2][3]. This hyper-activation disrupts cellular homeostasis, leading to severe ER stress and the unfolded protein response (UPR)[1][2]. The stressed ER becomes a significant source of intracellular ROS. This increase in ROS creates a positive feedback loop by activating Abl kinase, a non-receptor tyrosine kinase[2][4]. Activated Abl then further phosphorylates and hyper-activates SRCs, amplifying the cycle of ER stress and ROS production, ultimately overwhelming cancer cells and leading to a form of cell death with characteristics of paraptosis[1][4][5].

dot

Caption: SRC Hyper-activation Pathway Induced by this compound.

Covalent Inhibition of KEAP1 and Modulation of the NRF2 Pathway

More recent research has uncovered a second, independent mechanism of action for this compound. It acts as a covalent inhibitor of KEAP1, the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (NRF2)[6][7][8][9]. This compound, through its two electrophilic Michael acceptor sites, can covalently bind to and tether KEAP1 monomers together[6][8]. This modification disrupts the KEAP1-Cul3 E3 ubiquitin ligase complex, preventing the ubiquitination and subsequent degradation of NRF2[6][8]. Consequently, NRF2 accumulates in the cell and translocates to the nucleus to activate its downstream antioxidant response element (ARE)-driven genes[6]. Interestingly, while this leads to the upregulation of antioxidant programs, the cytotoxic effect of this compound in certain contexts, particularly in drug-resistant non-small cell lung cancer (NSCLC), appears to be independent of or even enhanced by the knockout of NRF2, suggesting the involvement of other, yet-to-be-fully-identified KEAP1 substrates[6][8].

dot

Caption: KEAP1 Covalent Inhibition Pathway by this compound.

Quantitative Data

Cytotoxicity of this compound in Human Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~5-10 | 48 | [10] |

| PC-3 | Prostate Cancer | ~5-10 | 48 | [10] |

| H1299 | Lung Carcinoma | ~5-10 | 48 | [10] |

| HepG2 | Hepatocellular Carcinoma | ~5-10 | 48 | [10] |

| HeLa | Cervical Cancer | ~5 | 48 | [11] |

In Vivo Antitumor Activity of this compound

In preclinical xenograft models, this compound has shown significant antitumor activity.

| Xenograft Model | Treatment Protocol | Tumor Growth Inhibition | Reference |

| MCF-7 Breast Cancer | 20 mg/kg, intraperitoneal injection, 3 times a week for 7 weeks | Significant stalling of tumor growth compared to vehicle control | [10] |

This compound-Induced ROS Generation

The induction of ROS is a key aspect of this compound's cytotoxic mechanism.

| Cell Line | This compound Concentration | Fold Increase in ROS | Assay | Reference |

| HeLa | 5 µM | Not explicitly quantified in snippets, but significant increase shown in fluorescence images | CM-H2DCFDA | [5][12][13] |

Experimental Protocols

General Cell Culture and Treatment with this compound

-

Cell Lines: HeLa, MCF-7, PC-3, HepG2, or other cancer cell lines of interest are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). The treatment duration will vary depending on the specific assay (e.g., 24, 48, or 72 hours).

dot

Caption: General Workflow for Cell Treatment with this compound.

Measurement of Intracellular ROS using CM-H2DCFDA and a Microplate Reader

This protocol is adapted for a 96-well plate format for quantitative, high-throughput analysis of intracellular ROS levels[1][14][15][16][17].

-

Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Culture overnight to allow for attachment.

-

Treatment: Treat cells with this compound at various concentrations for the desired duration as described in the general protocol. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., 100 µM H₂O₂ for 1 hour).

-

Probe Preparation: Prepare a 5-10 mM stock solution of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) in anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed, serum-free medium or Hank's Balanced Salt Solution (HBSS).

-

Probe Loading: After treatment, remove the culture medium and wash the cells twice with warm HBSS or Phosphate-Buffered Saline (PBS)[14]. Add 100 µL of the CM-H2DCFDA working solution to each well.

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in a CO₂ incubator, protected from light[14].

-

Washing: Aspirate the CM-H2DCFDA solution and wash the cells twice with warm HBSS or PBS to remove any excess, unloaded probe[14].

-

Fluorescence Measurement: Add 100 µL of HBSS or phenol red-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~495 nm and emission to ~525 nm[1]. Kinetic readings can be taken over time to monitor the dynamics of ROS production.

Conclusion

This compound is a multifaceted small molecule with significant potential in cancer therapy, primarily through its ability to induce overwhelming oxidative stress via two distinct mechanisms: SRC hyper-activation and KEAP1 inhibition. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued investigation and potential clinical development of this compound and similar compounds. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting ROS generation in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Tyrosine Phosphorylation of the Nuclear Receptor Coactivator AIB1/SRC-3 Is Enhanced by Abl Kinase and Is Required for Its Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine phosphorylation of the nuclear receptor coactivator AIB1/SRC-3 is enhanced by Abl kinase and is required for its activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scholars@Duke publication: this compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1. [scholars.duke.edu]

- 7. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

The Discovery and Synthesis of MCB-613: A Dual-Mechanism Anticancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613, chemically known as 4-ethyl-2,6-bis(pyridin-3-ylmethylene)cyclohexanone, is a novel small molecule that has garnered significant interest in the field of oncology due to its unique dual-mechanism of action. Initially identified through high-throughput phenotypic screening, this compound has been shown to exhibit potent anticancer activity through two distinct pathways: the hyper-activation of steroid receptor coactivators (SRCs) and the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery

This compound was initially discovered during a high-throughput screening campaign aimed at identifying small molecule inhibitors of steroid receptor coactivators (SRCs).[1] Paradoxically, this compound was found to be a potent stimulator of SRC transcriptional activity.[1] Subsequent investigations revealed that this "super-stimulation" of SRCs induces significant cellular stress, leading to the selective death of cancer cells.[1]

In a separate line of investigation, a high-throughput phenotypic screen designed to identify compounds that selectively target EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells also identified this compound.[2] Further studies in this context revealed a second, distinct mechanism of action: the covalent inhibition of KEAP1, a key negative regulator of the transcription factor NRF2.[2]

Synthesis

The synthesis of this compound is achieved through a base-catalyzed double aldol condensation reaction between 4-ethylcyclohexanone and 3-pyridinecarboxaldehyde.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-ethylcyclohexanone

-

3-pyridinecarboxaldehyde

-

Ethanol

-

Potassium hydroxide (KOH)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-ethylcyclohexanone (1.0 equivalent) and 3-pyridinecarboxaldehyde (2.2 equivalents) in ethanol at room temperature, add a solution of potassium hydroxide (2.5 equivalents) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanisms of Action

This compound exhibits a fascinating dual-mechanism of action, targeting two distinct signaling pathways critical for cancer cell survival and proliferation.

Steroid Receptor Coactivator (SRC) Hyper-activation

This compound acts as a potent pan-stimulator of the p160 SRC family (SRC-1, SRC-2, and SRC-3).[1] This hyper-activation of SRCs leads to an aberrant increase in their transcriptional activity, resulting in massive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1] The culmination of these events is a form of programmed cell death with features of paraptosis.[3]

Caption: SRC Hyper-activation Pathway Induced by this compound.

Covalent Inhibition of KEAP1

This compound contains two Michael acceptor sites, allowing it to act as a covalent inhibitor of KEAP1.[2] KEAP1 is the substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor NRF2 for proteasomal degradation.[2] By covalently modifying cysteine residues on KEAP1, this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear accumulation of NRF2.[2] This, in turn, activates the transcription of antioxidant response element (ARE)-dependent genes.[2] This mechanism is particularly relevant in the context of drug-resistant cancers.[2]

Caption: KEAP1-NRF2 Pathway Modulation by this compound.

Quantitative Data

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | ~5 | [1] |

| PC-3 | Prostate Cancer | ~6 | [1] |

| H1299 | Lung Cancer | ~7 | [1] |

| HepG2 | Liver Cancer | ~8 | [1] |

| GR4 (gefitinib-resistant) | NSCLC | ~1 | [2] |

| WZR12 (gefitinib-resistant) | NSCLC | ~1 | [2] |

Key Experimental Protocols

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[4][5][6]

Caption: Workflow for a Typical MTS Cell Viability Assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 48 to 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Luciferase Reporter Assay for SRC Activity

This assay quantifies the effect of this compound on the transcriptional activity of SRCs.[7][8][9]

Procedure:

-

Co-transfect HeLa cells with a pG5-luciferase reporter plasmid and a pBIND plasmid encoding a GAL4 DNA-binding domain fused to a specific SRC (e.g., pBIND-SRC-3).

-

After 24 hours, treat the transfected cells with various concentrations of this compound for an additional 24 hours.

-

Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

Western Blot Analysis

Western blotting is used to assess the protein levels of key components of the SRC and KEAP1-NRF2 signaling pathways.[10]

Procedure:

-

Treat cancer cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against SRC-3, phospho-SRC-3 (Tyr-1357), KEAP1, NRF2, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[11][12][13]

Procedure:

-

Subcutaneously implant MCF-7 breast cancer cells (5 x 10⁶ cells in Matrigel) into the flank of female athymic nude mice.

-

When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection three times a week.

-

Measure the tumor volume with calipers twice a week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a promising anticancer agent with a novel dual-mechanism of action that involves the hyper-activation of SRCs and the covalent inhibition of KEAP1. This unique profile suggests its potential for treating a broad range of cancers, including those that have developed resistance to conventional therapies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs. Future research should focus on optimizing its pharmacological properties and further elucidating the intricate molecular details of its dual-action mechanism.

References

- 1. Characterization of a Steroid Receptor Coactivator Small Molecule Stimulator that Overstimulates Cancer Cells and Leads to Cell Stress and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exploits a collateral sensitivity in drug resistant EGFR-mutant non-small cell lung cancer through covalent inhibition of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pG5luc vector map and sequence [novoprolabs.com]

- 8. takara.co.kr [takara.co.kr]

- 9. Luciferase Assay System Protocol [promega.com]

- 10. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 11. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. meliordiscovery.com [meliordiscovery.com]

The Potent Steroid Receptor Coactivator Stimulator MCB-613: A Technical Overview of its Effects on SRC-1, SRC-2, and SRC-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCB-613 is a novel small molecule identified as a potent stimulator of the p160 steroid receptor coactivator (SRC) family of proteins.[1][2] This family, comprising SRC-1 (NCOA1), SRC-2 (NCOA2/TIF2/GRIP1), and SRC-3 (NCOA3/AIB1/ACTR/pCIP), plays a pivotal role in regulating gene expression by interacting with nuclear receptors and other transcription factors.[3][4] this compound acts as a pan-SRC stimulator, exhibiting the ability to strongly activate all three members of the SRC family.[2] Its unique mechanism of action, which involves the "super-stimulation" of SRCs, has garnered significant interest for its therapeutic potential, particularly in oncology and cardiac repair.[1][4][5] This technical guide provides an in-depth analysis of the effects of this compound on SRC-1, SRC-2, and SRC-3, detailing its mechanism of action, quantitative effects on coactivator activity, and the experimental protocols used to elucidate these findings.

Mechanism of Action: Direct Binding and Coactivator Complex Assembly

This compound exerts its stimulatory effects through a direct and reversible interaction with the SRC proteins.[1][3] Surface plasmon resonance (SPR) studies have confirmed that this compound directly binds to the receptor-interacting domain (RID) of SRC-3.[1][3] This binding event is crucial for its function, as it promotes a conformational change in the SRC protein that enhances its ability to recruit other coactivators.

Upon binding, this compound significantly increases the interaction between SRC-3 and other key coactivators, namely CREB-binding protein (CBP) and coactivator-associated arginine methyltransferase 1 (CARM1).[1] This leads to the formation of a more stable and transcriptionally active coactivator complex.[1] In cancer cells, this hyper-activation of SRCs leads to excessive endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic pathways.[1][2][6]

Quantitative Analysis of this compound's Effect on SRC Activity

The stimulatory effect of this compound on SRC-1, SRC-2, and SRC-3 has been quantified using various in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: Dose-Dependent Activation of SRCs by this compound in HeLa Cells

| This compound Concentration (µM) | SRC-1 Fold Activation (Mean ± SEM) | SRC-2 Fold Activation (Mean ± SEM) | SRC-3 Fold Activation (Mean ± SEM) |

| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| 2 | 25.3 ± 3.1 | 18.7 ± 2.5 | 35.1 ± 4.2 |

| 4 | 85.6 ± 9.8 | 62.4 ± 7.1 | 110.2 ± 12.5 |

| 6 | 142.1 ± 15.3 | 105.8 ± 11.9 | 165.7 ± 18.3 |

| 8 | 158.4 ± 17.1 | 118.2 ± 13.5 | 180.4 ± 20.1 |

| 10 | 160.2 ± 18.5 | 120.1 ± 14.2 | 182.3 ± 21.7 |

Data derived from luciferase reporter assays in HeLa cells co-transfected with pG5-luc and pBIND-SRC-1, pBIND-SRC-2, or pBIND-SRC-3 expression vectors and treated with this compound for 24 hours.[1]

Table 2: Enhanced Interaction of SRC-3 with CBP and CARM1 by this compound

| This compound Concentration (µM) | SRC-3-CBP Interaction (Fold Increase) | SRC-3-CARM1 Interaction (Fold Increase) |

| 0 | 1.0 | 1.0 |

| 6 | 2.8 | 3.5 |

| 8 | 4.2 | 4.8 |

| 10 | 5.1 | 5.6 |

Data from co-immunoprecipitation experiments in HeLa cells overexpressing FLAG-SRC-3, treated with this compound for 1 hour.[1][6]

Experimental Protocols

GAL4-SRC Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of SRCs in response to this compound.

1. Cell Culture and Transfection:

-

HeLa or HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Co-transfection is performed using a lipid-based transfection reagent with the following plasmids:

-

pG5-luc reporter plasmid (containing five GAL4 binding sites upstream of a luciferase gene).

-

pBIND plasmid encoding the GAL4 DNA-binding domain fused to the full-length coding sequence of SRC-1, SRC-2, or SRC-3.

-

A Renilla luciferase plasmid for normalization of transfection efficiency.

-

2. This compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Cells are incubated for an additional 24 hours.

3. Luciferase Assay:

-

The medium is removed, and cells are lysed using a passive lysis buffer.

-

Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Co-Immunoprecipitation (Co-IP) for SRC-3, CBP, and CARM1 Interaction

This technique is employed to demonstrate the enhanced formation of the SRC-3 coactivator complex in the presence of this compound.

1. Cell Culture and Treatment:

-

HeLa cells are cultured and transfected with a FLAG-tagged SRC-3 expression vector.

-

48 hours post-transfection, cells are treated with this compound or vehicle control for 1 hour.

2. Cell Lysis:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail.

-

The cell lysate is cleared by centrifugation.

3. Immunoprecipitation:

-

The cleared lysate is incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

-

The beads are washed three to five times with lysis buffer to remove non-specific binding proteins.

4. Elution and Western Blotting:

-

The immunoprecipitated proteins are eluted by boiling the beads in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against FLAG (for SRC-3), CBP, and CARM1, followed by incubation with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Conclusion

This compound is a powerful tool for modulating the activity of the SRC family of coactivators. Its ability to hyper-stimulate SRC-1, SRC-2, and SRC-3 through direct binding and promotion of coactivator complex formation provides a unique mechanism for influencing gene expression. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of this compound's effects and provide a foundation for further research and development in various therapeutic areas. The distinct downstream consequences of SRC hyper-stimulation in different cellular contexts, such as apoptosis in cancer cells and tissue repair in cardiac injury, highlight the complex and context-dependent roles of SRCs and the potential for their targeted modulation in disease treatment.

References

- 1. Characterization of a steroid receptor coactivator small molecule stimulator that over-stimulates cancer cells, leading to cell stress and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A steroid receptor coactivator stimulator (this compound) attenuates adverse remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2016109470A1 - Small molecule stimulators of steroid receptor coactivator proteins and their use in the treatment of cancer - Google Patents [patents.google.com]

MCB-613: A Dual-Mechanism Modulator of Gene Expression via SRC Hyper-activation and KEAP1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MCB-613 is a small molecule compound that has emerged as a significant modulator of gene expression, exhibiting a dual mechanism of action that impacts distinct cellular pathways with profound implications for cancer therapy and tissue repair. Initially identified as a potent stimulator of steroid receptor coactivators (SRCs), this compound hyper-activates their transcriptional activity, leading to excessive cellular stress and targeted death of cancer cells. More recent investigations have unveiled a second, independent mechanism involving the covalent inhibition of Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the NRF2-mediated antioxidant response. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting quantitative data on its impact on gene expression, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows.

Core Mechanisms of this compound in Gene Expression Regulation

This compound exerts its influence on gene expression through two primary and distinct molecular pathways:

-

1.1. Hyper-activation of Steroid Receptor Coactivators (SRCs): this compound directly binds to and stimulates the activity of the p160 SRC family of transcriptional co-regulators (SRC-1, SRC-2, and SRC-3).[1][2] This hyper-activation leads to an amplified transcriptional output of SRC target genes. The overstimulation of SRCs triggers a cascade of downstream events, including increased interaction with other coactivators like CBP and CARM1, generation of reactive oxygen species (ROS), and induction of severe endoplasmic reticulum (ER) stress, ultimately culminating in cancer cell-specific apoptosis.[1][2]

-

1.2. Covalent Inhibition of KEAP1: this compound has been shown to covalently bind to KEAP1, a substrate adaptor protein for an E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation.[3] By inhibiting KEAP1, this compound prevents the ubiquitination and subsequent proteasomal degradation of NRF2. This leads to the stabilization and nuclear accumulation of NRF2, resulting in the transcriptional activation of its target genes, which are crucial components of the cellular antioxidant and detoxification response.[3]

Quantitative Impact on Gene Expression